5-Chloro-4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methoxybenzoic acid
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Overview
Description
5-chloro-4-[(3,4-dimethoxybenzoyl)amino]-2-methoxybenzoic acid is an organic compound with a complex structure that includes a chloro group, methoxy groups, and a benzoyl amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-[(3,4-dimethoxybenzoyl)amino]-2-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Reduction: Conversion of the nitro group to an amino group.
Acylation: Reaction of the amino group with 3,4-dimethoxybenzoyl chloride to form the benzoyl amide.
Methoxylation: Introduction of methoxy groups at specific positions on the aromatic ring.
Chlorination: Introduction of the chloro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-[(3,4-dimethoxybenzoyl)amino]-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of new compounds with different functional groups replacing the chloro group.
Scientific Research Applications
5-chloro-4-[(3,4-dimethoxybenzoyl)amino]-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-chloro-4-[(3,4-dimethoxybenzoyl)amino]-2-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting enzymes: Binding to the active site of an enzyme and preventing its normal function.
Modulating receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-chloro-2-methoxybenzoic acid: Similar structure but with an amino group instead of the benzoyl amide.
3,4-dimethoxybenzoic acid: Lacks the chloro and benzoyl amide groups.
Uniqueness
5-chloro-4-[(3,4-dimethoxybenzoyl)amino]-2-methoxybenzoic acid is unique due to the combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
Molecular Formula |
C17H16ClNO6 |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
5-chloro-4-[(3,4-dimethoxybenzoyl)amino]-2-methoxybenzoic acid |
InChI |
InChI=1S/C17H16ClNO6/c1-23-13-5-4-9(6-15(13)25-3)16(20)19-12-8-14(24-2)10(17(21)22)7-11(12)18/h4-8H,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
QVPWXULYKOESPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C(=C2)OC)C(=O)O)Cl)OC |
Origin of Product |
United States |
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